molecular formula C10H14ClNO2S B2412288 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide CAS No. 1384740-38-8

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide

Cat. No.: B2412288
CAS No.: 1384740-38-8
M. Wt: 247.74
InChI Key: QZFAQQJMCLNHLR-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H14ClNO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 3-chloro-4-methyl-N-propylbenzene. The process begins with the chlorination of toluene to form 3-chloro-4-methylbenzene. This intermediate is then reacted with propylamine to introduce the N-propyl group. Finally, the sulfonation step involves the reaction of the intermediate with sulfur trioxide or chlorosulfonic acid to form the sulfonamide group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-N-propylbenzene-1-sulfonamide
  • 3-chloro-4-ethyl-N-propylbenzene-1-sulfonamide
  • 3-chloro-4-methyl-N-butylbenzene-1-sulfonamide

Uniqueness

3-chloro-4-methyl-N-propylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom and the propyl group provides distinct steric and electronic properties that differentiate it from other sulfonamide derivatives .

Properties

IUPAC Name

3-chloro-4-methyl-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-3-6-12-15(13,14)9-5-4-8(2)10(11)7-9/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFAQQJMCLNHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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